
4-(4-(三氟甲基)苯基)吡啶-2-甲酸
描述
4-(4-(Trifluoromethyl)phenyl)picolinic acid is a chemical compound known for its diverse applications in scientific research. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields such as drug development, catalysis, and materials science.
科学研究应用
4-(4-(Trifluoromethyl)phenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
Target of Action
Picolinic acid, a related compound, has been shown to interact with zinc finger proteins (zfps) . These proteins play a crucial role in various cellular functions, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .
Mode of Action
Picolinic acid, a structurally similar compound, works by binding to zinc finger proteins (zfps), changing their structures, disrupting zinc binding, and inhibiting function . It is plausible that 4-(4-(Trifluoromethyl)phenyl)picolinic acid may have a similar interaction with its targets.
Biochemical Pathways
Given the potential interaction with zinc finger proteins, it can be inferred that this compound may influence pathways involving these proteins, such as dna replication and transcription, rna packaging, and apoptosis .
Result of Action
Based on the potential interaction with zinc finger proteins, it can be inferred that this compound may influence cellular processes such as dna replication, transcription, rna packaging, and apoptosis .
生化分析
Biochemical Properties
4-(4-(Trifluoromethyl)phenyl)picolinic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interaction of 4-(4-(Trifluoromethyl)phenyl)picolinic acid with proteins often involves binding to active sites or allosteric sites, leading to conformational changes that affect protein function. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of 4-(4-(Trifluoromethyl)phenyl)picolinic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, 4-(4-(Trifluoromethyl)phenyl)picolinic acid can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production. These cellular effects are critical for understanding the compound’s potential as a therapeutic agent and its impact on cellular health .
Molecular Mechanism
The molecular mechanism of action of 4-(4-(Trifluoromethyl)phenyl)picolinic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors or enzymes, leading to the inhibition of their activity. This inhibition can result in downstream effects on cellular signaling pathways and gene expression. Additionally, 4-(4-(Trifluoromethyl)phenyl)picolinic acid can modulate the activity of transcription factors, thereby influencing the expression of target genes. Understanding these molecular mechanisms is essential for elucidating the compound’s therapeutic potential and its role in various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-(Trifluoromethyl)phenyl)picolinic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. The long-term effects of 4-(4-(Trifluoromethyl)phenyl)picolinic acid on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cell viability and function. These temporal effects are important for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of 4-(4-(Trifluoromethyl)phenyl)picolinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Studies in animal models have identified specific dosage thresholds for these effects, providing valuable information for determining safe and effective dosage ranges. Understanding the dosage effects of 4-(4-(Trifluoromethyl)phenyl)picolinic acid is crucial for its potential therapeutic applications and for minimizing adverse effects in clinical settings .
Metabolic Pathways
4-(4-(Trifluoromethyl)phenyl)picolinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as hydroxylation, conjugation, and oxidation. These metabolic pathways are mediated by enzymes such as cytochrome P450s, which play a key role in the detoxification and elimination of the compound. Additionally, 4-(4-(Trifluoromethyl)phenyl)picolinic acid can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of 4-(4-(Trifluoromethyl)phenyl)picolinic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters or passive diffusion. Once inside the cell, 4-(4-(Trifluoromethyl)phenyl)picolinic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. Understanding the transport and distribution of 4-(4-(Trifluoromethyl)phenyl)picolinic acid is crucial for predicting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 4-(4-(Trifluoromethyl)phenyl)picolinic acid is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 4-(4-(Trifluoromethyl)phenyl)picolinic acid may accumulate in the mitochondria, affecting mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
The synthesis of 4-(4-(Trifluoromethyl)phenyl)picolinic acid typically involves several steps. One common method includes the reaction of 4-(Trifluoromethyl)benzaldehyde with picolinic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反应分析
4-(4-(Trifluoromethyl)phenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce various substituents onto the phenyl ring.
相似化合物的比较
4-(4-(Trifluoromethyl)phenyl)picolinic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylboronic acid: Used in cross-coupling reactions and as a building block in organic synthesis.
4-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of various trifluoromethyl-substituted compounds.
Picolinic acid: Known for its role in metal chelation and biological activities.
The uniqueness of 4-(4-(Trifluoromethyl)phenyl)picolinic acid lies in the combination of the trifluoromethyl group and picolinic acid moiety, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-8(2-4-10)9-5-6-17-11(7-9)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHUJGPZOWGGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393563.png)
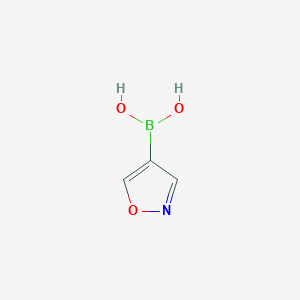
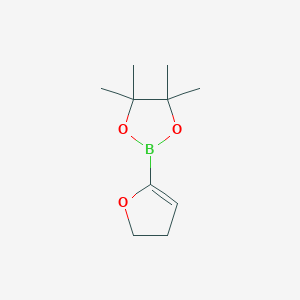
![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)
![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)
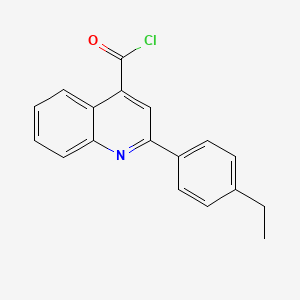
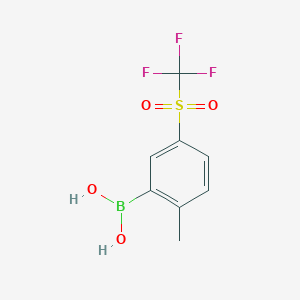
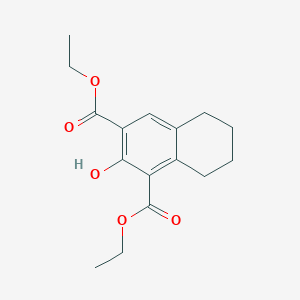
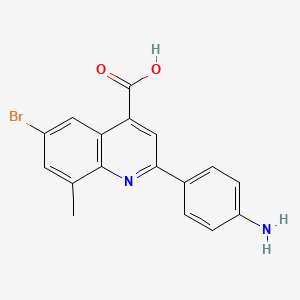
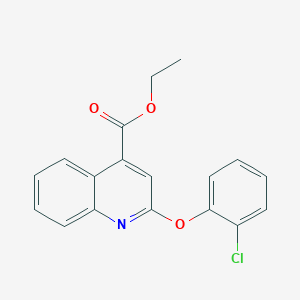
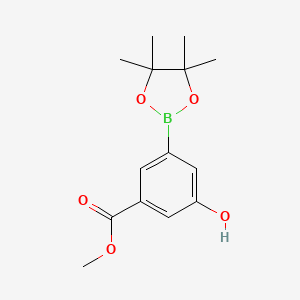
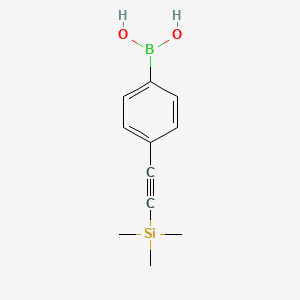
![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393583.png)
![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)
